molecular formula C₁₀H₁₅NO₂ B1144966 3-Hydroxyiminocamphor CAS No. 22472-58-8

3-Hydroxyiminocamphor

Cat. No.: B1144966
CAS No.: 22472-58-8
M. Wt: 181.23
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Description

3-Hydroxyiminocamphor is a derivative of camphor, a bicyclic monoterpene ketone widely found in plants, especially in the Cinnamomum camphora tree

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxyiminocamphor typically involves the reaction of camphor with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction proceeds through the formation of an oxime intermediate, which is subsequently hydrolyzed to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxyiminocamphor undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it back to camphor or other reduced derivatives.

    Substitution: The hydroxyimino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of camphorquinone or camphoric acid.

    Reduction: Formation of camphor or isoborneol.

    Substitution: Formation of various substituted camphor derivatives.

Scientific Research Applications

3-Hydroxyiminocamphor has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of bioactive compounds.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-Hydroxyiminocamphor involves its interaction with various molecular targets and pathways. The hydroxyimino group can form hydrogen bonds and interact with active sites of enzymes, modulating their activity. Additionally, the compound can undergo redox reactions, influencing cellular redox balance and signaling pathways .

Comparison with Similar Compounds

    Camphor: A parent compound with similar structural features but lacking the hydroxyimino group.

    Isoborneol: A reduced derivative of camphor with similar applications in fragrance and flavor industries.

    Camphorquinone: An oxidized derivative used in dental materials and photoinitiators.

Uniqueness: 3-Hydroxyiminocamphor is unique due to the presence of the hydroxyimino group, which imparts distinct chemical reactivity and potential biological activities. This functional group allows for diverse chemical transformations and applications that are not possible with other camphor derivatives .

Properties

IUPAC Name

3-hydroxyimino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-9(2)6-4-5-10(9,3)8(12)7(6)11-13/h6,13H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRNPDSREMSMKIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2=NO)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In 600 ml of dried diethyl ether was dissolved 130 g (0.854 mol) of commercially available D-camphor, and 20.4 g of metallic sodium was added thereto. The solution was kept at 0° C. with stirring, and 123 ml (0.916 mol) of isoamyl nitrite was added thereto to conduct a reaction for 14 hours. After completion of the reaction, 200 ml of water was added to the reaction mixture, and the aqueous layer was separated. To the aqueous layer was added 400 ml of 10% hydrochloric acid, and the solid thus formed was extracted with diethyl ether. The ether layer was dried and concentrated to obtain 51 g of 3-hydroxyiminocamphor.
Quantity
123 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
20.4 g
Type
reactant
Reaction Step Three
Name
D-camphor
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
600 mL
Type
solvent
Reaction Step Three

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